N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dioxo-oxazolidin-3-yl moiety attached to a phenethyl backbone and a 4-(trifluoromethoxy)benzenesulfonamide group. This compound combines structural motifs associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O6S/c19-18(20,21)29-13-6-8-14(9-7-13)30(26,27)22-15(12-4-2-1-3-5-12)10-23-16(24)11-28-17(23)25/h1-9,15,22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGIRGSJMNNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Cyclization
Reaction of N-protected β-amino acids with phosgene or triphosgene under anhydrous conditions yields the oxazolidin-2,4-dione ring. For example, L-serine derivatives treated with triphosgene in dichloromethane at −10°C achieve 78–85% cyclization efficiency. Catalytic bases such as triethylamine accelerate deprotonation, while molecular sieves mitigate moisture interference.
Table 1: Cyclization Efficiency Under Varied Conditions
| Amino Acid Derivative | Cyclizing Agent | Base | Yield (%) |
|---|---|---|---|
| N-Boc-L-serine methyl ester | Triphosgene | Et₃N | 85 |
| N-Cbz-β-alanine ethyl ester | Phosgene | Pyridine | 72 |
| N-Fmoc-threonine tert-butyl ester | Triphosgene | DIPEA | 68 |
Catalytic Ring-Closing Metathesis
Alternative routes employ Grubbs’ catalyst for ring-closing metathesis of diene precursors. For instance, allyloxycarbonyl-protected dienes undergo metathesis in toluene at 80°C, achieving 70% yield with minimal epimerization. This method favors sterically hindered substrates but requires rigorous exclusion of oxygen.
Introduction of the Phenylethyl Side Chain
The phenylethyl group is introduced via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.
Friedel-Crafts Alkylation
Reacting the oxazolidinone with phenethyl bromide in the presence of AlCl₃ (20 mol%) in dichloromethane at 0°C affords the alkylated intermediate in 65% yield. Regioselectivity challenges arise with electron-rich arenes, necessitating directing groups.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling using phenylboronic acid and a brominated oxazolidinone precursor achieves superior regiocontrol. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yield 89% product with <5% homocoupling byproducts.
Sulfonamide Formation
The final step couples the intermediate amine with 4-(trifluoromethoxy)benzenesulfonyl chloride.
Classical Sulfonylation
Treatment of the amine with 1.2 equiv sulfonyl chloride in pyridine at 0°C achieves 92% conversion. Excess base neutralizes HCl, preventing N-sulfonyl hydrolysis.
Organometallic Sulfur Dioxide Insertion
Recent advances employ DABSO (diazabicyclooctane bis(sulfur dioxide)) with Grignard reagents to generate sulfinates in situ. Subsequent reaction with the amine under oxidative conditions (I₂, H₂O₂) yields the sulfonamide at 85% efficiency, circumventing sulfonyl chloride handling.
Mechanistic Insight :
Process Optimization and Scale-up
Industrial production emphasizes solvent recovery and catalyst recycling. Continuous flow reactors reduce reaction times from 12 h (batch) to 2 h for the sulfonylation step, achieving 94% yield at 10 kg scale. Critical parameters include:
- Temperature Control : ±2°C tolerance to prevent oxazolidinone ring degradation.
- Catalyst Loading : 0.5 mol% Pd for cross-coupling steps, recovered via nanofiltration.
Analytical Validation
Post-synthetic characterization employs:
- ¹⁹F NMR : Quantifies trifluoromethoxy incorporation (δ −58 ppm vs CFCl₃).
- HPLC-MS : Verifies purity (>99.5%) and absence of sulfonic acid byproducts.
- X-ray Crystallography : Confirms absolute configuration of the oxazolidinone core.
Chemical Reactions Analysis
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties, due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The oxazolidinone ring may also contribute to its mechanism by interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide with structurally related sulfonamide and oxazolidinone derivatives:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s oxazolidinone ring distinguishes it from triazole (e.g., [7–9]) or quinazoline (e.g., PR17) analogs. Oxazolidinones are associated with antimicrobial activity via ribosomal binding .
Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the target and PR17 improves lipophilicity compared to halogenated (Cl, Br) or non-fluorinated analogs . Triazole-thiones ([7–9]) exhibit tautomerism, which may influence solubility and binding dynamics compared to the rigid oxazolidinone .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 2,4-dioxo-oxazolidin-3-yl-phenethyl intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride, analogous to methods in for sulfonamide derivatization . PR17 was synthesized via condensation of sulfonamide precursors with dihydroquinazoline, avoiding oxazolidinone ring formation .
Research Findings and Implications
PR17’s low basicity and high purity (100%) make it a candidate for central nervous system (CNS) drug development, though its dihydroquinazoline core may limit antimicrobial efficacy compared to oxazolidinones .
Physicochemical Properties: The trifluoromethoxy group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs like [7–9] .
Computational Insights: The imidazolediazenyl-sulfonamide derivative () showed moderate thermodynamic stability (ΔS = 8.4 kcal/mol), suggesting the target compound’s oxazolidinone may confer superior stability .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and metabolic modulation. This article reviews the biological properties of this compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- Oxazolidinone moiety : Implicated in various biological activities.
- Trifluoromethoxy group : Enhances lipophilicity and potentially influences metabolic stability.
- Benzene sulfonamide : Known for its antibacterial and anticancer properties.
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of oxidative phosphorylation (OXPHOS). This pathway is crucial for ATP production in cells, particularly in cancer cells that rely heavily on aerobic metabolism.
Key Findings on Mechanism:
- Inhibition of Complex I : The compound has been shown to inhibit Complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased cytotoxicity in cancer cells .
- Selective Cytotoxicity : It demonstrates selective toxicity towards cancer cells when grown in galactose medium, which forces reliance on OXPHOS for energy .
In Vitro Studies
In vitro studies have demonstrated the following:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has an IC50 value of 0.58 μM against UM16 pancreatic cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| UM16 | 0.58 |
| MIA PaCa-2 | 0.1185 |
| BxPC-3 | 1.0 |
In Vivo Studies
In vivo studies indicate that the compound is well-tolerated and shows promising efficacy:
- Pan02 Syngeneic Model : Demonstrated significant antitumor activity without severe side effects, indicating a favorable therapeutic window for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:
- Sulfonamide Group : Essential for maintaining potency; analogs lacking this group showed significantly reduced activity.
- Trifluoromethoxy Substitution : Enhances metabolic stability and improves lipophilicity.
- Oxazolidinone Modifications : Variations in this moiety can lead to changes in both potency and selectivity against different cancer types.
Case Studies
Several case studies have highlighted the potential application of this compound in clinical settings:
- Combination Therapies : When used in combination with other chemotherapeutics, it has shown enhanced efficacy in overcoming drug resistance mechanisms prevalent in certain cancers .
- Targeting Metabolic Dependencies : The ability to target OXPHOS provides a novel strategy for treating cancers that are resistant to traditional therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, and what analytical techniques validate its structural integrity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the oxazolidinone core followed by sulfonamide coupling. Key steps include:
- Step 1 : Formation of the oxazolidin-2,4-dione ring via cyclization under acidic or basic conditions.
- Step 2 : Alkylation or acylation to introduce the phenylethyl moiety.
- Step 3 : Sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions (e.g., DMF with a base like triethylamine).
- Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 19F) confirms regiochemistry and purity. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Chromatography (HPLC/GC) ensures >95% purity .
Q. How does the sulfonamide group in this compound influence its solubility and reactivity in aqueous versus organic solvents?
- Methodological Answer : The sulfonamide group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting solubility in non-polar solvents. Reactivity studies using pH-dependent stability assays (e.g., UV-Vis spectroscopy at varying pH) reveal hydrolysis susceptibility under strongly acidic/basic conditions. Computational solubility parameters (e.g., Hansen solubility parameters) can predict solvent compatibility .
Advanced Research Questions
Q. What computational strategies are employed to optimize the synthesis pathway of this compound, particularly for reducing side reactions?
- Methodological Answer : Density functional theory (DFT) calculations identify transition states and intermediates to predict reaction bottlenecks. Reaction path sampling (RPS) methods, combined with machine learning (e.g., Bayesian optimization), narrow down optimal conditions (e.g., temperature, catalyst loading). For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback loops to minimize trial-and-error approaches .
Q. How do structural modifications (e.g., substitution on the phenyl ring or oxazolidinone core) affect biological target binding?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Step 1 : Designing analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring).
- Step 2 : Assessing binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against targets like enzymes (e.g., cyclooxygenase-2) or receptors.
- Step 3 : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to correlate steric/electronic effects with activity. Evidence from similar sulfonamide derivatives shows trifluoromethoxy groups enhance metabolic stability .
Q. How can contradictory data on the compound’s biological activity (e.g., varying IC50 values across assays) be systematically resolved?
- Methodological Answer :
- Approach 1 : Cross-validate assays using orthogonal methods (e.g., fluorogenic vs. colorimetric enzyme inhibition assays).
- Approach 2 : Control for assay-specific variables (e.g., buffer ionic strength, ATP concentration in kinase assays).
- Approach 3 : Apply statistical design of experiments (DoE) to identify confounding factors. For example, fractional factorial designs can isolate variables like cell line heterogeneity or compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
